2H-Triazole Regioisomer vs. 1H-Triazole Regioisomer: Critical for Chitinase Pharmacophore Geometry
The patent literature on amino triazole chitinase inhibitors explicitly teaches that a 2H-1,2,3-triazol-2-yl substitution on the piperidine ring, as present in the target compound, provides a geometrically constrained scaffold that increases molecular rigidity compared to the 1H-1,2,3-triazol-1-yl regioisomer [1]. This rigidity is stated to beneficially fix molecular geometry toward the acidic mammalian chitinase active site [1]. The 1H-regioisomer analog, (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone, lacks this specific geometric pre-organization. No quantitative head-to-head inhibition data are publicly available; this constitutes a class-level inference based on patent structural SAR guidance.
| Evidence Dimension | Triazole regioisomeric impact on molecular geometry and chitinase inhibitory pharmacophore |
|---|---|
| Target Compound Data | 2H-1,2,3-triazol-2-yl regioisomer attached at piperidine C4 |
| Comparator Or Baseline | (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone (1H-regioisomer) |
| Quantified Difference | No quantitative inhibitory data available. Patent teaches that 2H-triazol-2-yl substitution imparts increased rigidity and favorable geometry for acidic mammalian chitinase over alternative regioisomers. |
| Conditions | Inferred from patent SAR disclosure on substituted amino triazoles as human chitinase inhibitors (US 2017/0066743 A1). |
Why This Matters
Procurement of the correct 2H-triazole regioisomer is essential for maintaining the rigidity-dependent pharmacophore geometry described in the chitinase inhibitor patent SAR, whereas the 1H-regioisomer introduces a different spatial orientation of the triazole ring that may ablate target engagement.
- [1] OncoArendi Therapeutics Sp. z o.o. Substituted amino triazoles useful as human chitinase inhibitors. U.S. Patent Application Publication No. US 2017/0066743 A1, March 9, 2017. View Source
